molecular formula C12H15N3O5 B14332269 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine CAS No. 110210-09-8

1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine

Cat. No.: B14332269
CAS No.: 110210-09-8
M. Wt: 281.26 g/mol
InChI Key: NHHJSCAUWJYUHZ-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions .

Scientific Research Applications

1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the uncoupling of oxidative phosphorylation, resulting in the dissipation of the proton motive force and the inhibition of ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.

    2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.

    2,4-Dinitro-o-cresol: Used as a pesticide and herbicide

Uniqueness

Its combination of a piperidine ring with a 2,4-dinitrophenyl group and a methyl group sets it apart from other similar compounds, making it a valuable subject for further research and development .

Properties

CAS No.

110210-09-8

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-3-methyl-1-oxidopiperidin-1-ium

InChI

InChI=1S/C12H15N3O5/c1-9-3-2-6-15(20,8-9)12-5-4-10(13(16)17)7-11(12)14(18)19/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

NHHJSCAUWJYUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

Origin of Product

United States

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